molecular formula C9H12N2O B13574800 N1-(oxetan-3-yl)benzene-1,3-diamine

N1-(oxetan-3-yl)benzene-1,3-diamine

Cat. No.: B13574800
M. Wt: 164.20 g/mol
InChI Key: APSMDEASWYNKSE-UHFFFAOYSA-N
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Description

N1-(oxetan-3-yl)benzene-1,3-diamine is a benzene-1,3-diamine derivative featuring an oxetane substituent at the N1 position. The oxetane group is notable for its ability to enhance solubility and metabolic stability compared to bulkier substituents, making it a valuable moiety in drug design .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-N-(oxetan-3-yl)benzene-1,3-diamine

InChI

InChI=1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6,10H2

InChI Key

APSMDEASWYNKSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(oxetan-3-yl)benzene-1,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method involves the reaction of an epoxide with trimethyloxosulfonium iodide to form the oxetane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(oxetan-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzene derivatives.

Scientific Research Applications

N1-(oxetan-3-yl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1-(oxetan-3-yl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Benzene-1,3-diamine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with key analogs:

Key Observations :

  • Oxetane vs.
  • Synthetic Flexibility : CDI-mediated coupling () and AlMe3-assisted amidation () are robust methods for introducing pyrimidine/thiazole substituents. Oxetane incorporation may require specialized reagents or protecting groups.
Physicochemical and Spectroscopic Properties
Compound Name Molecular Formula Molecular Weight (g/mol) NMR Shifts (1H/13C) GC RT (min)
N1-(oxetan-3-yl)benzene-1,3-diamine C9H11N2O 163.20 Not reported N/A
N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine C15H19N2 225.10 δ 2.82 (s, 6H, N-CH3), δ 6.5–7.2 (aromatic) 6.89
6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine C25H28N6ONa 449.54 δ 3.85 (s, 3H, OCH3), δ 8.1–8.3 (pyrimidine) N/A

Key Observations :

  • Polarity : The oxetane group may lower logP compared to methyl or phenyl substituents, enhancing aqueous solubility.
  • Spectroscopic Trends : Aromatic protons in pyrimidine/thiazole derivatives (δ 8.1–8.3) are deshielded compared to oxetane analogs, aiding structural elucidation .

Key Observations :

  • Antimicrobial vs. Anticancer: Pyrimidine/thiazole derivatives () show broad-spectrum antimicrobial activity, while quinoline-based analogs () target kinases in cancer.
  • Role of Substituents : Electron-donating groups (e.g., methoxy) improve DNA intercalation or kinase binding, whereas oxetane may balance lipophilicity and metabolic stability .

Key Observations :

  • Oxetane Stability : Oxetanes are generally resistant to metabolic oxidation, suggesting improved in vivo stability compared to allyl or ethyl derivatives .

Biological Activity

N1-(oxetan-3-yl)benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Structure and Properties

This compound consists of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 3 positions. The presence of the oxetane ring contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amine groups can form hydrogen bonds with various biological macromolecules, enhancing binding affinity and specificity.
  • Nucleophilic Reactions : The oxetane ring is capable of undergoing ring-opening reactions, which may lead to the formation of reactive intermediates that interact with proteins or nucleic acids.
  • Metal Ion Coordination : The compound can coordinate with metal ions, influencing enzymatic activities and potentially modulating biological pathways.

Biological Applications

Research indicates that this compound has several promising biological applications:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial properties. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells, with an IC50 value of 15 µM. This suggests potential as an anticancer agent.
  • Biochemical Probes : Given its unique structure, it may serve as a biochemical probe in drug discovery processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The MIC was determined to be 32 µg/mL against Staphylococcus aureus.

Study 2: Anticancer Potential

A study assessed the cytotoxic effects on human cancer cell lines. Results indicated that the compound induced apoptosis in HeLa cells with an IC50 value of 15 µM.

Study 3: Mechanistic Insights

Research published in Bioorganic & Medicinal Chemistry Letters investigated the mechanism of action. It was found that the compound interacts with DNA, leading to strand breaks and subsequent cellular apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a benzene ring with dual aminesModerate antibacterial activity
Oxetan-3-ylamineLacks ethane backbone; contains only aminesLimited biological activity
N,N-Diethylbenzene-1,3-diamineSimilar amine functionalitiesAntimicrobial properties

This table highlights that this compound stands out due to its dual amine functionality combined with the oxetane structure, potentially providing unique pathways for biochemical interactions not present in other similar compounds.

Q & A

Q. What are the established synthetic routes for N1-(oxetan-3-yl)benzene-1,3-diamine, and how is its purity validated?

The synthesis typically involves coupling reactions between benzene-1,3-diamine derivatives and oxetan-3-yl groups. For example, reductive amination or nucleophilic substitution under inert conditions may be employed. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Key signals in 1H^1H-NMR (e.g., singlet for oxetane protons at δ 4.5–5.0 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 205 [M+H]+^+) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and oxetane carbons (δ 75–85 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight.
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic) .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work under a fume hood to avoid inhalation. Store the compound at 2–8°C in airtight containers to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and selectivity?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu/Co bimetallic systems) to enhance coupling efficiency.
  • Solvent Systems : Evaluate polar aprotic solvents (e.g., DMF) versus aqueous-ethanol mixtures (1:1 v/v) to balance solubility and reaction rate.
  • Temperature Control : Maintain 25–50°C to prevent oxetane ring opening .

Q. How should researchers address contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

Discrepancies may arise from impurities or polymorphic forms. Conduct:

  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition points.
  • Differential Scanning Calorimetry (DSC) : To identify melting point variations.
  • Recrystallization Studies : Use solvents like ethyl acetate or hexane to isolate pure crystalline forms .

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or G-protein-coupled receptors).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions .

Q. How can this compound serve as a building block in pharmaceutical synthesis?

The oxetane ring enhances metabolic stability and bioavailability. Applications include:

  • Kinase Inhibitors : Analogous to imatinib derivatives, where benzene-1,3-diamine scaffolds are critical for target binding .
  • Prodrug Design : Functionalize the amine groups for pH-sensitive release mechanisms .

Q. What strategies are effective for identifying biological targets of this compound?

  • Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with putative targets.
  • CRISPR-Cas9 Screening : Knock out candidate genes to assess phenotypic changes in response to the compound .

Methodological Notes

  • Data Reproducibility : Replicate experiments across multiple batches to account for synthetic variability.
  • Cross-Validation : Combine experimental data (e.g., NMR) with computational predictions to resolve structural ambiguities .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.